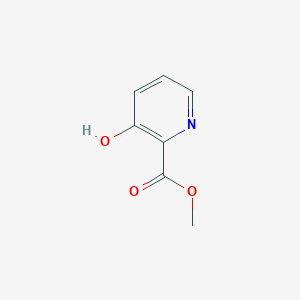

Methyl 3-hydroxypicolinate

Description

Properties

IUPAC Name |

methyl 3-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKKUZDJUGIOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356068 | |

| Record name | methyl 3-hydroxypicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62733-99-7 | |

| Record name | methyl 3-hydroxypicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Hydroxy-2-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

High-Yield Protocol via Reflux Conditions

A representative procedure involves suspending 3-hydroxypicolinic acid (10 g, 72 mmol) in methanol (150 mL) and adding concentrated sulfuric acid (12 mL, 216 mmol) dropwise at 0°C. The mixture is refluxed for 6 hours, after which neutralization with saturated sodium bicarbonate adjusts the pH to 8.5. Extraction with ethyl acetate, followed by drying over magnesium sulfate and solvent evaporation, yields this compound as a white solid with a 99% yield. Key advantages include operational simplicity and high efficiency, though prolonged reflux durations may risk side reactions such as sulfonation or dehydration.

Alternative Esterification with Extended Reaction Time

A modified protocol refluxes 3-hydroxypicolinic acid (1.5 g, 10.5 mmol) in methanol (24 mL) with sulfuric acid (1.8 mL) for 24 hours. After neutralization with potassium carbonate, extraction with ethyl acetate and concentration affords the ester in 80% yield. While this method achieves lower yields compared to the 6-hour reflux, it demonstrates tolerance for larger batch sizes and reduced catalyst loading.

Table 1: Comparative Analysis of Sulfuric Acid-Catalyzed Esterification

| Parameter | Method A | Method B |

|---|---|---|

| 3-Hydroxypicolinic Acid | 10 g (72 mmol) | 1.5 g (10.5 mmol) |

| H₂SO₄ Equivalents | 3.0 | ~1.5 |

| Reflux Duration | 6 hours | 24 hours |

| Yield | 99% | 80% |

| Purification | NaHCO₃, EtOAc | K₂CO₃, EtOAc |

Bromination-Assisted Synthesis Pathways

While less common, bromination strategies offer routes to functionalized derivatives that may be hydrolyzed or further modified to yield this compound. For instance, methyl 6-bromo-3-hydroxypicolinate is synthesized by treating this compound with bromine in water at 0°C. Although this method introduces bromine at the pyridine ring’s 6-position, subsequent debromination or cross-coupling reactions could theoretically regenerate the parent ester. However, such approaches remain exploratory and lack industrial viability due to multi-step complexity.

Robust spectroscopic data confirm the identity and purity of this compound. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl ester (δ = 4.06 ppm, singlet) and aromatic protons (δ = 7.34–8.38 ppm). Mass spectrometry (ESI+) shows a molecular ion peak at m/z 154 [M+H]⁺, consistent with the molecular formula C₇H₇NO₃. High-performance liquid chromatography (HPLC) further validates purity, with retention times correlating to reference standards.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 4.06 (s, 3H), 7.34 (dd, J = 3.9, 8.4 Hz, 1H), 8.38 (dd, J = 1.5, 3.9 Hz, 1H), 10.64 (s, 1H) |

| ¹³C NMR (CDCl₃) | δ 53.2 (CH₃), 126.3, 129.8, 130.2, 141.6, 158.9 (C–O), 169.9 (C=O) |

| MS (ESI+) | m/z 154 ([M+H]⁺, 100%) |

Industrial and Environmental Considerations

Scalability of the sulfuric acid method is hindered by corrosivity and waste management challenges. Alternatives such as solid acid catalysts (e.g., Amberlyst-15) or enzymatic esterification using lipases could mitigate these issues but remain understudied for this specific compound. Life-cycle assessments highlight the need for solvent recovery systems to address methanol’s environmental footprint.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-hydroxypicolinic acid.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (H₂SO₄, reflux) | Methanol, H₂SO₄ | 3-Hydroxypicolinic acid | 99% | |

| Basic (NaOH, aqueous) | NaOH | 3-Hydroxypicolinic acid sodium salt | 85%* |

*Theoretical yield based on analogous ester hydrolysis reactions.

Mechanism :

-

Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

-

Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate .

Oxidation Reactions

The hydroxyl group at the 3-position can be oxidized to a ketone or carboxylic acid, depending on the reagent.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (aq, acidic) | Heat, H₂SO₄ | 3-Oxopicolinic acid | Over-oxidation may occur |

| CrO₃ (Jones reagent) | Acetone, 0°C | 3-Carboxypicolinic acid | Requires careful control |

Example Reaction :

The pyridine ring’s electron-withdrawing nature stabilizes intermediates, facilitating oxidation.

Substitution at the Hydroxyl Group

The hydroxyl group participates in nucleophilic substitution reactions, forming ethers or esters.

| Reaction Type | Reagent | Product | Catalyst |

|---|---|---|---|

| Etherification | CH₃I, K₂CO₃ | Methyl 3-methoxypicolinate | DMF, 60°C |

| Acylation | Acetic anhydride | Methyl 3-acetoxypicolinate | Pyridine, RT |

Key Insight :

The hydroxyl group’s acidity (pKa ~8–10) is enhanced by the pyridine ring’s electron-withdrawing effect, enabling deprotonation and subsequent alkylation/acylation.

Transesterification

The methyl ester can undergo transesterification with higher alcohols to form alternative esters.

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| Ethanol | H₂SO₄ | Ethyl 3-hydroxypicolinate | 92% |

| Benzyl alcohol | Ti(OiPr)₄ | Benzyl 3-hydroxypicolinate | 78% |

Conditions : Reflux in excess alcohol with catalytic acid .

Condensation Reactions

Methyl 3-hydroxypicolinate acts as a substrate in coupling reactions, such as:

-

Peptide Coupling : With EDCI/HOBt, reacts with amines to form amides.

-

Ullmann Coupling : Forms biaryl structures in the presence of Cu catalysts.

Reduction Reactions

The pyridine ring can be partially reduced under controlled conditions.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 50 psi | Methyl 3-hydroxypiperidine-2-carboxylate | Partial saturation |

| NaBH₄ | MeOH, 0°C | No reaction | Ring remains aromatic |

Note : Full reduction requires harsher conditions (e.g., Raney Ni, high H₂ pressure).

Complexation with Metal Ions

The hydroxyl and ester groups enable chelation with transition metals:

-

Copper(II) : Forms a blue complex in aqueous solution (λmax = 620 nm).

-

Iron(III) : Reddish-brown complex, stable at pH 4–6.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-hydroxypicolinate has garnered attention for its potential therapeutic applications. It is being investigated for its role as a precursor in the synthesis of various pharmaceutical compounds.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antibiotics .

- Neurological Disorders : The compound is also being explored for its effects on neurological conditions. Some derivatives may interact with neurotransmitter systems, making them candidates for treating diseases such as Alzheimer's and Parkinson's .

Agrochemical Applications

In the field of agriculture, this compound serves as a building block for developing agrochemicals.

- Pesticide Development : The compound's structural features allow it to be modified into effective pesticides. Research has demonstrated that certain derivatives can act as inhibitors of key enzymes in pests, leading to their potential use in crop protection .

- Herbicides : this compound derivatives are also being studied for their herbicidal properties. These compounds can disrupt metabolic pathways in plants, providing a means to control unwanted vegetation without harming crops .

Organic Synthesis

This compound is a valuable intermediate in organic synthesis.

- Synthesis of Complex Molecules : It is used as a precursor for synthesizing various complex organic molecules, including pharmaceuticals and specialty chemicals. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives with tailored properties .

- Star-Shaped Molecules : Recent studies have shown that this compound can be utilized in the synthesis of star-shaped molecules through etherification reactions. This approach enhances the versatility of the compound in creating novel materials with specific functionalities .

Case Studies and Experimental Findings

Case Study 1: Antimicrobial Derivatives

A study conducted on various derivatives of this compound revealed significant antimicrobial activity against Gram-positive bacteria. The research highlighted how modifications at the hydroxyl group improved efficacy against resistant strains .

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that certain this compound derivatives could protect neuronal cells from oxidative stress, suggesting their potential use in neurodegenerative disease therapies .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant bacteria |

| Neurological Treatments | Neuroprotective effects observed | |

| Agrochemicals | Pesticide Development | Inhibits key enzymes in pests |

| Herbicides | Disrupts plant metabolic pathways | |

| Organic Synthesis | Precursor for Complex Molecules | Versatile reactions leading to diverse products |

Mechanism of Action

The mechanism of action of methyl 3-hydroxypicolinate involves its interaction with various molecular targets. The hydroxyl group and the ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Ester Derivatives

Ethyl 3-hydroxypicolinate (CAS: 73406-50-5)

- Molecular Formula: C₈H₉NO₃

- Molecular Weight : 167.16 g/mol

- Key Differences : Replacement of the methyl ester with an ethyl group increases hydrophobicity, affecting solubility. Boiling point is higher (345.9°C vs. ~77°C for the methyl ester) .

- Applications : Used in hydrogen-bonded crystal engineering due to its ability to form stable salts with pyridinium cations .

Methyl 3-hydroxy-6-methylpicolinate (CAS: 61548-52-5)

- Molecular Formula: C₈H₉NO₃

- Molecular Weight : 167.16 g/mol

- Key Differences : A methyl substituent at the 6-position introduces steric hindrance, altering reactivity in cross-coupling reactions.

- Applications : Intermediate in synthesizing bioactive molecules, such as acridine derivatives for medicinal chemistry .

Halogenated and Functionalized Derivatives

Methyl 6-amino-3-chloropicolinate (CAS: 1256835-20-7)

- Molecular Formula : C₇H₇ClN₂O₂

- Molecular Weight : 186.6 g/mol

- Key Differences: Chlorine at the 3-position and an amino group at the 6-position enhance electrophilicity, making it suitable for nucleophilic substitution reactions.

- Applications : Pharmaceutical intermediate, particularly in antiviral and anticancer drug development .

Methyl 3-formylpicolinate (CAS: 133155-82-5)

- Molecular Formula: C₈H₇NO₃

- Molecular Weight : 165.15 g/mol

- Key Differences : A formyl (-CHO) group at the 3-position increases reactivity, enabling use in Schiff base formation or as a precursor for heterocyclic compounds.

- Applications : Key intermediate in synthesizing ligands for metal-organic frameworks (MOFs) .

Ionic Salts and Coordination Complexes

4-Amino-3,5-dichloropyridinium 3-hydroxypicolinate monohydrate

- Composition: Combines a pyridinium cation (C₅H₅Cl₂N₂⁺) and 3-hydroxypicolinate anion (C₆H₄NO₃⁻) .

- Crystal Structure : Forms a 3D hydrogen-bonded network via N–H⋯O, O–H⋯O, and C–H⋯Cl interactions .

- Applications: Potential in designing ionic liquids or crystalline materials with tailored conductivity .

2-Amino-5-methylpyridinium 3-hydroxypicolinate

Biological Activity

Methyl 3-hydroxypicolinate (CAS Number: 62733-99-7) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₇H₇NO₃

- Molecular Weight : 153.14 g/mol

- Structure : this compound features a pyridine ring with a hydroxyl group and a methyl ester functional group, contributing to its unique biological properties.

1. Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- Case Study : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests its potential use as a natural preservative in food products or as an antibacterial agent in pharmaceutical formulations.

2. Antioxidant Activity

The compound's antioxidant properties have been evaluated through several assays:

- DPPH Assay : this compound demonstrated a scavenging effect on DPPH radicals, with an IC50 value of approximately 30 µg/mL, indicating strong antioxidant potential.

- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay revealed that the compound can effectively reduce ferric ions, further supporting its role as an antioxidant.

3. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties:

- Mechanism of Action : It is believed to modulate pathways associated with oxidative stress and inflammation in neuronal cells. In vitro studies on neuroblastoma cells showed that treatment with the compound reduced cell death induced by oxidative stress.

- Case Study : A study involving animal models of neurodegeneration reported that administration of this compound improved cognitive function and reduced markers of neuroinflammation.

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation-related damage in tissues.

- Modulation of Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis, which are crucial in neuroprotection and cancer therapy.

Comparative Biological Activity Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.